

# **Application Notes and Protocols for In Vitro Angiogenesis Assays Using AZD2932**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways are key regulators of angiogenesis. **AZD2932** is a potent, orally bioavailable quinazoline ether inhibitor of both VEGF receptor 2 (VEGFR-2) and PDGF receptor (PDGFR) tyrosine kinases.[1] This dual inhibitory action makes **AZD2932** a promising candidate for anti-angiogenic therapy. These application notes provide detailed protocols for assessing the anti-angiogenic potential of **AZD2932** using three standard in vitro angiogenesis assays: the endothelial cell tube formation assay, the spheroid sprouting assay, and the aortic ring assay.

## **Mechanism of Action of AZD2932**

**AZD2932** exerts its anti-angiogenic effects by targeting the ATP-binding site of VEGFR-2 and PDGFR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The inhibition of these pathways in endothelial cells and pericytes leads to a reduction in cell proliferation, migration, and survival, ultimately disrupting the formation of new blood vessels.

## **Signaling Pathways**





Click to download full resolution via product page

# **Quantitative Data Summary**

The following tables present representative data on the inhibitory effects of potent VEGFR-2/PDGFR inhibitors in key in vitro angiogenesis assays. While specific data for **AZD2932** is not publicly available, the results shown below for compounds with similar mechanisms of action, such as Sorafenib and Sunitinib, can be considered indicative of the expected outcomes.

Table 1: Representative Data for Endothelial Cell Tube Formation Assay

| Compound  | Concentration (µM) | Inhibition of Total Tube<br>Length (%) |
|-----------|--------------------|----------------------------------------|
| Sorafenib | 0.1                | 25 ± 5                                 |
| 1         | 60 ± 8             |                                        |
| 10        | 95 ± 3             |                                        |

Data is representative of typical results for a potent VEGFR-2 inhibitor and is adapted for illustrative purposes.

Table 2: Representative Data for Spheroid Sprouting Assay



| Compound  | Concentration (μΜ) | Inhibition of Sprout<br>Number (%) | Inhibition of<br>Cumulative Sprout<br>Length (%) |
|-----------|--------------------|------------------------------------|--------------------------------------------------|
| Sunitinib | 0.01               | 15 ± 4                             | 20 ± 6                                           |
| 0.1       | 55 ± 7             | 65 ± 9                             |                                                  |
| 1         | 90 ± 5             | 98 ± 2                             | -                                                |

Data is representative of typical results for a potent VEGFR-2/PDGFR inhibitor and is adapted for illustrative purposes.

Table 3: Representative Data for Aortic Ring Assay

| Compound           | Concentration (µM) | Inhibition of Microvessel<br>Outgrowth Area (%) |
|--------------------|--------------------|-------------------------------------------------|
| AZD2932 (Expected) | 0.01               | 20 - 30                                         |
| 0.1                | 50 - 70            |                                                 |
| 1                  | 85 - 100           | _                                               |

This table presents expected data for **AZD2932** based on its potency against VEGFR-2 and PDGFR, and is for illustrative purposes.

# **Experimental Protocols Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Click to download full resolution via product page

Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Cell Growth Medium (EGM-2)
- Matrigel® Basement Membrane Matrix
- AZD2932 stock solution (in DMSO)
- 96-well tissue culture plates
- Inverted microscope with a camera
- Thaw Matrigel on ice overnight at 4°C.
- Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10<sup>5</sup> cells/mL.
- Prepare serial dilutions of AZD2932 in EGM-2. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the HUVEC suspension to each well.
- Immediately add 100 μL of the AZD2932 dilutions (or vehicle control) to the respective wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- After incubation, visualize the tube formation using an inverted microscope.
- Capture images of at least three random fields per well.
- Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

### **Spheroid Sprouting Assay**

This 3D assay evaluates the sprouting of endothelial cells from a pre-formed spheroid embedded in an extracellular matrix.





Click to download full resolution via product page

- HUVECs
- EGM-2 medium
- Collagen Type I, rat tail
- AZD2932 stock solution (in DMSO)
- 24-well tissue culture plates
- Non-adherent round-bottom 96-well plates



- To generate spheroids, seed 500 HUVECs per well in a non-adherent round-bottom 96-well plate in 200 μL of EGM-2 containing 20% methylcellulose.
- Incubate for 24 hours to allow spheroid formation.
- Prepare a collagen gel solution on ice by mixing Collagen Type I with 10x PBS and neutralizing with NaOH.
- Carefully collect the spheroids and gently mix them with the cold collagen solution.
- Dispense 100 μL of the spheroid-collagen mixture into each well of a 24-well plate.
- Allow the gel to polymerize at 37°C for 30-60 minutes.
- Prepare EGM-2 medium containing different concentrations of AZD2932 (or vehicle control).
- Add 500 μL of the medium containing AZD2932 to each well on top of the collagen gel.
- Incubate for 24-48 hours at 37°C.
- Image the spheroids and their sprouts using an inverted microscope.
- Quantify the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[2]

# **Aortic Ring Assay**

This ex vivo assay assesses angiogenesis from a segment of an aorta cultured in a 3D matrix.





Click to download full resolution via product page

- Thoracic aorta from a rat or mouse
- Serum-free endothelial basal medium (EBM-2)
- Collagen Type I, rat tail
- AZD2932 stock solution (in DMSO)
- 48-well tissue culture plates
- Aseptically dissect the thoracic aorta and place it in cold serum-free EBM-2.
- Remove the periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.



- Prepare a collagen gel as described in the spheroid sprouting assay protocol.
- Coat the wells of a 48-well plate with a thin layer of collagen gel and allow it to polymerize.
- Place one aortic ring in the center of each well.
- Cover the ring with another layer of collagen gel and allow it to polymerize.
- Add 500 μL of EBM-2 supplemented with 2.5% FBS and various concentrations of AZD2932 (or vehicle control) to each well.
- Culture the rings for 7-14 days, changing the medium every 2-3 days.
- Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
- On the final day, capture images of the rings and quantify the area of microvessel outgrowth using image analysis software.[3][4]

### Conclusion

The in vitro angiogenesis assays described in these application notes provide robust and reproducible methods to evaluate the anti-angiogenic activity of **AZD2932**. By inhibiting the key signaling pathways mediated by VEGFR-2 and PDGFR, **AZD2932** is expected to demonstrate potent inhibition of endothelial cell tube formation, spheroid sprouting, and aortic ring outgrowth. These assays are valuable tools for the preclinical assessment of **AZD2932** and other potential anti-angiogenic compounds.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Discovery of AZD2932, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Cell Invasion in the Spheroid Sprouting Assay: A Spatial Organisation Analysis Adaptable to Cell Behaviour PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved quantification of angiogenesis in the rat aortic ring assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Angiogenesis Assays Using AZD2932]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684601#in-vitro-angiogenesis-assay-using-azd2932]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com